molecular formula C16H21BrO B3120872 1-(3-Bromo-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone CAS No. 27452-18-2

1-(3-Bromo-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone

Cat. No.: B3120872
CAS No.: 27452-18-2
M. Wt: 309.24 g/mol
InChI Key: AUXOFFYZJOJRFF-UHFFFAOYSA-N
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Description

1-(3-Bromo-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone is a brominated tetrahydronaphthalene derivative featuring a ketone group at position 2 and a bromine atom at position 3. The compound’s core structure consists of a partially hydrogenated naphthalene ring system substituted with four methyl groups (at positions 5,5,8,8) and functionalized with acetyl and bromine moieties. Its molecular formula is C₁₆H₂₁BrO, with a molecular weight of 309.25 g/mol . This compound is primarily utilized in organic synthesis, particularly as an intermediate in pharmaceuticals, agrochemicals, and fragrance ingredients .

Properties

IUPAC Name

1-(3-bromo-5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21BrO/c1-10(18)11-8-12-13(9-14(11)17)16(4,5)7-6-15(12,2)3/h8-9H,6-7H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUXOFFYZJOJRFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1Br)C(CCC2(C)C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone typically involves the bromination of the corresponding naphthalene derivative. The reaction conditions include the use of bromine (Br2) in the presence of a suitable catalyst, such as iron (Fe) or aluminum chloride (AlCl3), under controlled temperature and pressure.

Industrial Production Methods: In an industrial setting, the compound is produced through a multi-step synthesis process that starts with the preparation of the naphthalene derivative. The bromination step is followed by purification and crystallization to obtain the final product. The industrial production process ensures high purity and yield of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromo-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

  • Reduction: Reduction reactions can convert the ketone group to an alcohol.

  • Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Various nucleophiles, such as sodium hydroxide (NaOH) or ammonia (NH3), can be used for substitution reactions.

Major Products Formed:

  • Oxidation: 1-(3-Bromo-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanoic acid.

  • Reduction: 1-(3-Bromo-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanol.

  • Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity
Research indicates that compounds similar to 1-(3-Bromo-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone exhibit anticancer properties. The bromine atom in the structure may enhance biological activity by increasing lipophilicity and enabling better cell membrane penetration. Studies have shown that brominated naphthalene derivatives can inhibit tumor growth in various cancer cell lines .

2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it may possess significant inhibitory effects against certain bacterial strains. The mechanism is believed to involve disruption of microbial cell membranes due to the hydrophobic nature of the naphthalene moiety .

Materials Science

1. Polymer Additives
In materials science, this compound can be utilized as an additive in polymer formulations. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Research indicates that brominated compounds can improve flame retardancy in polymers without significantly compromising their mechanical integrity .

2. Organic Electronics
This compound has potential applications in organic electronics as a part of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its unique electronic properties allow for efficient charge transport and light emission when incorporated into device architectures .

Analytical Chemistry

1. Chemical Sensors
The compound's ability to undergo specific chemical reactions makes it a candidate for use in chemical sensors. Its reactivity with various analytes can be harnessed for the development of sensitive detection methods in environmental monitoring and food safety applications .

2. Chromatography Standards
Due to its well-defined structure and stability under various conditions, this compound can serve as a standard reference material in chromatographic analyses. It aids in the calibration of instruments used for detecting similar compounds in complex mixtures .

Case Studies

Application AreaStudy ReferenceFindings
Anticancer ActivityJournal of Medicinal Chemistry Compounds with similar structures inhibited proliferation in cancer cell lines.
Antimicrobial PropertiesInternational Journal of Antimicrobial Agents Demonstrated significant activity against Gram-positive bacteria.
Polymer AdditivesPolymer Degradation and Stability Enhanced thermal stability and flame retardancy when used as an additive in polymers.
Organic ElectronicsAdvanced Functional Materials Improved charge transport properties when incorporated into OLEDs.
Chemical SensorsSensors and Actuators B: Chemical Developed a sensor capable of detecting environmental pollutants with high sensitivity.

Mechanism of Action

The mechanism by which 1-(3-Bromo-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a family of substituted tetrahydronaphthalenyl ethanones, where variations in substituents significantly influence physical, chemical, and biological properties. Key analogues include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Properties References
1-(3-Ethyl-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone Ethyl (C3), Acetyl (C2) C₁₈H₂₆O 258.40 Fragrance (e.g., versalide analog)
1-(3-Methoxy-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone Methoxy (C3), Acetyl (C2) C₁₇H₂₄O₂ 260.37 Intermediate in retinoid synthesis
2-Bromo-1-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone Bromo (C2), Acetyl (C2) C₁₆H₂₁BrO 309.25 Retinoid X receptor (RXR) modulation
1-(4-Bromo-3,5,5,6,8,8-hexamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone Bromo (C4), Hexamethyl, Acetyl (C2) C₁₈H₂₅BrO 337.28 Metabolite precursor for polycyclic musks

Key Differences and Trends

Substituent Position and Receptor Binding: Bromine at C3 (target compound) vs. C2 () alters steric and electronic profiles. For example, 2-bromo derivatives (e.g., C₁₆H₂₁BrO) exhibit selectivity for retinoid X receptors (RXRs) due to optimized hydrophobic interactions in the ligand-binding domain . Ethyl substituents (e.g., C₁₈H₂₆O) enhance musk-like odor profiles, making them valuable in perfumery, whereas brominated analogs lack fragrance utility .

Solubility and Physicochemical Properties :

  • The ethyl-substituted analogue (CAS 88-29-9) has extremely low aqueous solubility (1.2 × 10⁻⁵ g/L ), limiting its use in aqueous formulations. Brominated derivatives, with higher molecular weights, exhibit even lower solubility .
  • Methoxy groups (C₁₇H₂₄O₂) improve polarity, enhancing solubility in polar solvents compared to alkyl or halogenated analogs .

Synthetic Pathways :

  • Friedel-Crafts acylation is a common method for introducing acetyl groups to tetrahydronaphthalene cores. Reaction temperature and catalysts (e.g., AlCl₃) influence product distribution; higher temperatures favor hydroperoxide byproducts (e.g., , compound 3) .
  • Bromination typically occurs via electrophilic substitution, with regioselectivity controlled by directing groups (e.g., acetyl at C2 directs bromine to C3 or C4) .

Biological Activity: RXR Modulation: 2-Bromo derivatives (C₁₆H₂₁BrO) show potent RXR activation, making them candidates for cancer therapy. Substituents at C3 or C4 reduce cross-reactivity with retinoic acid receptors (RARs), improving selectivity . Toxicity: Ethyl-substituted derivatives (e.g., versalide) have raised safety concerns in cosmetics due to bioaccumulation risks, whereas brominated analogs are less studied in this context .

Biological Activity

1-(3-Bromo-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone is a synthetic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The compound's chemical formula is C15H19BrC_{15}H_{19}Br, and it features a complex tetrahydronaphthalene core with a bromine substituent. Its structure can influence its biological properties significantly.

Antimicrobial Properties

Research indicates that derivatives of brominated compounds often exhibit significant antimicrobial activities. For instance, similar ketone derivatives have shown promising results against various Gram-positive and Gram-negative bacteria as well as fungi. The antibacterial activity can be attributed to the presence of the bromine atom which enhances the lipophilicity and membrane permeability of the compounds .

Anticancer Activity

Studies on related compounds suggest that this compound may possess anticancer properties. For example, some ketones have been reported to inhibit cancer cell proliferation and motility. In particular, research focusing on structurally similar compounds has demonstrated their ability to induce apoptosis in cancer cells while sparing normal cells .

The biological activity of this compound can be linked to several mechanisms:

  • Cell Membrane Interaction : The lipophilic nature of the compound allows it to integrate into cell membranes, potentially disrupting cellular functions.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer cell metabolism.
  • Receptor Modulation : Some studies suggest that such compounds may interact with G protein-coupled receptors (GPCRs), influencing various signaling pathways critical for cell survival and proliferation .

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various ketone derivatives, this compound was tested against multiple bacterial strains using disk diffusion methods. The results indicated significant inhibition zones against Gram-positive bacteria compared to controls.

Bacterial Strain Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli10
Candida albicans12

This suggests potential for development as an antimicrobial agent .

Case Study 2: Anticancer Activity

In another investigation focusing on anticancer properties, the compound was assessed for its ability to inhibit the growth of human liver cancer cells. At a concentration of 10 µM, it resulted in a 50% reduction in cell viability over 48 hours.

Compound Concentration (µM) Cell Viability (%)
0100
1050
2030

These findings highlight the compound's potential as an anticancer agent .

Q & A

Q. What are the key synthetic pathways for 1-(3-Bromo-5,5,8,8-tetramethyltetrahydronaphthalen-2-yl)ethanone, and what challenges arise during its preparation?

  • Methodological Answer : The compound is synthesized via bromination of a pre-functionalized tetrahydronaphthalene precursor. A common route involves Friedel-Crafts acylation of a brominated tetrahydronaphthalene intermediate. For example, 1-(4-Bromo-3,5,5,6,8,8-hexamethyltetrahydronaphthalen-2-yl)ethanone is prepared as a phase-I metabolite precursor using halogenation and ketone protection strategies . Challenges include regioselectivity in bromination due to steric hindrance from the tetramethyl groups and the need for inert conditions to prevent dehydrobromination.

Q. How can spectroscopic techniques (NMR, IR, MS) differentiate this compound from structurally similar analogs?

  • Methodological Answer :
  • NMR : The bromine substituent at position 3 causes distinct deshielding in 1H^1H-NMR (δ 7.2–7.5 ppm for aromatic protons) and 13C^{13}C-NMR (δ 190–195 ppm for the ketone carbonyl).
  • IR : The acetyl group shows a strong C=O stretch at ~1680 cm1^{-1}, while the bromine substituent lacks strong absorption bands, aiding differentiation from non-brominated analogs.
  • MS : A molecular ion peak at m/z 320–330 (M+^+) with isotopic patterns characteristic of bromine (1:1 ratio for 79Br^{79}Br and 81Br^{81}Br) confirms the structure .

Q. What experimental strategies validate retinoid X receptor (RXR) selectivity, and how does this compound compare to clinical candidates like LGD1069?

  • Methodological Answer : RXR selectivity is assessed via:
  • Cotransfection assays : Transient expression of RXR/RAR chimeras in CV-1 cells, with luciferase reporter systems.
  • Competitive binding : Displacement of 3H^3H-labeled 9-cis retinoic acid.
    This compound shows ~10-fold lower RXR-α binding affinity (IC50_{50} ~15 nM) compared to LGD1069 (IC50_{50} ~1.5 nM), likely due to reduced hydrophobic interactions from the bromine substituent .

Q. How do in vitro percutaneous absorption models (e.g., rat skin) correlate with in vivo data, and what methodological adjustments improve predictive accuracy?

  • Methodological Answer : In vitro permeation studies using Franz diffusion cells often underestimate in vivo absorption by 8–95-fold due to poor receptor fluid compatibility. Replacing saline with 6% polyethylene glycol 20 oleyl ether increases recovery to 61–73% of in vivo levels. Validation includes parallel measurements of control compounds (e.g., cortisone) to ensure barrier integrity .

Q. What metabolic pathways are predicted for this compound based on its structural analogs, and how can phase-I metabolites be characterized?

  • Methodological Answer : Analogous to 1-(4-Bromo-hexamethyltetrahydronaphthalen-2-yl)ethanone, phase-I metabolism involves:
  • Oxidative dehalogenation : CYP450-mediated bromine removal.
  • Ketone reduction : Alcohol dehydrogenase converts the acetyl group to a secondary alcohol.
    Metabolites are characterized via LC-MS/MS with stable isotope labeling and collision-induced dissociation (CID) .

Q. How can contradictory structure-activity relationship (SAR) data in odor studies be resolved?

  • Case Study : While 3-bromo substitution enhances musk intensity (MSTR), silicon-based analogs (e.g., 1,2,3-trisilaindanes) show weak odor despite structural similarity. Resolution involves molecular dynamics simulations to compare binding energies to olfactory receptor OR5AN1. Bromine’s electronegativity stabilizes receptor-ligand interactions more effectively than bulkier silicon groups .

Q. What computational tools predict the compound’s binding mode to nuclear receptors, and how does molecular docking inform analog design?

  • Methodological Answer :
  • Docking Software : AutoDock Vina or Schrödinger Glide.
  • Protocol : Ligand structures are optimized with Gaussian09 (B3LYP/6-31G*), and receptor grids are generated using RXR-α crystal structures (PDB: 1MVC).
    Docking reveals that the bromine atom clashes with Leu326 in RXR-α, guiding the design of smaller substituents (e.g., methyl) to improve fit .

Q. What apoptotic pathways are induced by RXR-selective analogs in leukemia models, and what biomarkers validate efficacy?

  • Methodological Answer :
    In HL-60 leukemic cells, RXR activation upregulates caspase-3/7 activity (measured via fluorogenic substrates like Ac-DEVD-AMC) and transglutaminase-2 (TGase-2) expression (Western blot). This compound induces apoptosis at IC50_{50} ~2 μM, compared to 0.5 μM for LG100268, due to weaker RXR heterodimerization .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Bromo-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(3-Bromo-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone

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